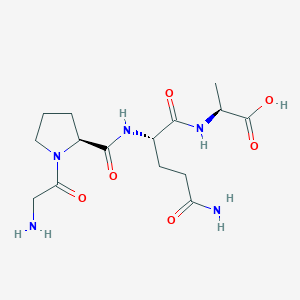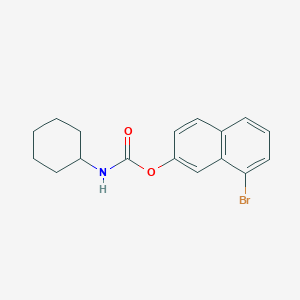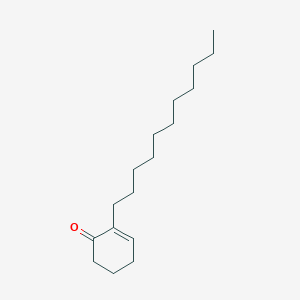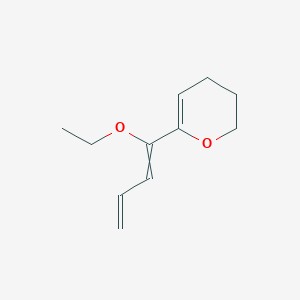![molecular formula C35H49NO B14216411 5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine CAS No. 564479-53-4](/img/structure/B14216411.png)
5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a decyloxy group and a biphenyl moiety with an octyl chain. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Octyl Chain: The octyl chain can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the biphenyl structure through a nucleophilic aromatic substitution reaction.
Addition of the Decyloxy Group: Finally, the decyloxy group is introduced via an etherification reaction using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and biphenyl moiety allows the compound to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: A liquid crystal compound with similar biphenyl structure but different functional groups.
2,5-Diphenylpyridine: A pyridine derivative with phenyl groups instead of the decyloxy and octyl chains.
Uniqueness
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
564479-53-4 |
|---|---|
Formule moléculaire |
C35H49NO |
Poids moléculaire |
499.8 g/mol |
Nom IUPAC |
5-decoxy-2-[4-(4-octylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C35H49NO/c1-3-5-7-9-11-12-14-16-28-37-34-26-27-35(36-29-34)33-24-22-32(23-25-33)31-20-18-30(19-21-31)17-15-13-10-8-6-4-2/h18-27,29H,3-17,28H2,1-2H3 |
Clé InChI |
PJFXJHZLECNJAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)




![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)

![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)

